9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound with a molecular formula of C11H12ClNO and a molecular weight of 209.67 g/mol . This compound is part of the benzoazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one with methylating agents can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds such as:
8-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound lacks the methyl group at the 8th position, which may result in different biological activities and properties.
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: The position of the chlorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.
1,2,3,4-Tetrahydro-benzo[B]azepin-5-one: This compound does not have the chlorine or methyl substituents, leading to distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
886366-99-0 |
---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
9-chloro-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
SFRIIBXKEFREJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)CCCN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.